Cas no 72055-63-1 (3-Methyl Adenosine p-Toluenesulfonate Salt)

3-Methyl Adenosine p-Toluenesulfonate Salt 化学的及び物理的性質
名前と識別子
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- 3-Methyl Adenosine p-Toluenesulfonate Salt
- 3-Methyl Adenosine p
- 3-methyladenosine p-toluenesulfonate
- 72055-63-1
- (2R,3R,4S,5R)-2-(6-amino-3-methyl-4H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;4-methylbenzenesulfonic acid
- (2R,3R,4S,5R)-2-(6-Amino-3-methyl-3,4-dihydro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 4-methylbenzenesulfonate
-
- インチ: InChI=1S/C11H15N5O4/c1-15-3-14-9(12)6-10(15)16(4-13-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3
- InChIKey: RIFDKYBNWNPCQK-UHFFFAOYSA-N
- ほほえんだ: Cn1cnc(=N)c2ncn(C3OC(CO)C(O)C3O)c12
計算された属性
- せいみつぶんしりょう: 455.14746933g/mol
- どういたいしつりょう: 455.14746933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 31
- 回転可能化学結合数: 3
- 複雑さ: 700
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 190Ų
3-Methyl Adenosine p-Toluenesulfonate Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M276160-5mg |
3-Methyl Adenosine p-Toluenesulfonate Salt |
72055-63-1 | 5mg |
$ 201.00 | 2023-09-07 | ||
TRC | M276160-50mg |
3-Methyl Adenosine p-Toluenesulfonate Salt |
72055-63-1 | 50mg |
$ 1608.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483473-5 mg |
3-Methyl Adenosine p-Toluenesulfonate Salt, |
72055-63-1 | 5mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483473-5mg |
3-Methyl Adenosine p-Toluenesulfonate Salt, |
72055-63-1 | 5mg |
¥2858.00 | 2023-09-05 |
3-Methyl Adenosine p-Toluenesulfonate Salt 関連文献
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
3-Methyl Adenosine p-Toluenesulfonate Saltに関する追加情報
3-Methyl Adenosine p-Toluenesulfonate Salt: A Comprehensive Overview
3-Methyl Adenosine p-Toluenesulfonate Salt (CAS No. 72055-63-1) is a compound of significant interest in the fields of biochemistry and pharmacology. This compound is a derivative of adenosine, a nucleoside that plays a crucial role in cellular energy transfer and signaling pathways. The addition of the p-toluenesulfonate group introduces unique chemical properties, making it a valuable tool in research and potential therapeutic applications.
The structure of 3-Methyl Adenosine p-Toluenesulfonate Salt consists of a purine base (adenine) attached to a ribose sugar, with a methyl group at the 3' position and a p-toluenesulfonate group as the counterion. This configuration not only enhances the compound's stability but also modulates its bioactivity. Recent studies have highlighted its potential as a substrate for enzymatic reactions, particularly in the context of adenosine deaminase (ADA) and other nucleoside-modifying enzymes.
One of the most promising applications of 3-Methyl Adenosine p-Toluenesulfonate Salt lies in its role as a precursor for the synthesis of modified nucleosides. These modified nucleosides are essential components in the development of antiviral and anticancer agents. For instance, researchers have explored its use in creating analogs that can inhibit viral replication by targeting specific enzymes involved in nucleic acid synthesis.
Moreover, the compound has been utilized in studies investigating the mechanisms of RNA editing and post-transcriptional regulation. The methyl group at the 3' position plays a critical role in these processes, influencing RNA stability and translation efficiency. Recent advancements in CRISPR-based technologies have further underscored the importance of understanding these mechanisms, with 3-Methyl Adenosine p-Toluenesulfonate Salt serving as a valuable model compound.
In terms of synthesis, 3-Methyl Adenosine p-Toluenesulfonate Salt is typically prepared through a multi-step process involving nucleoside chemistry and sulfonation reactions. The use of p-toluenesulfonic acid as the sulfonating agent ensures high yields and excellent purity, making it suitable for both research and industrial applications.
The pharmacokinetic properties of 3-Methyl Adenosine p-Toluenesulfonate Salt have also been extensively studied. Research indicates that it exhibits favorable absorption profiles and minimal toxicity, making it a potential candidate for drug delivery systems. Its ability to cross cellular membranes efficiently suggests its utility in targeted therapies, particularly in oncology and virology.
Recent breakthroughs in structural biology have provided deeper insights into the interactions between 3-Methyl Adenosine p-Toluenesulfonate Salt and various proteins. High-resolution crystallography studies have revealed key binding motifs that could be exploited for drug design. These findings are particularly relevant in the context of developing inhibitors for enzymes involved in metabolic pathways.
In conclusion, 3-Methyl Adenosine p-Toluenesulfonate Salt (CAS No. 72055-63-1) is a versatile compound with wide-ranging applications in biotechnology and medicine. Its unique chemical properties, combined with recent advancements in research, position it as a key player in the development of novel therapeutic agents. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both basic science and clinical practice.
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